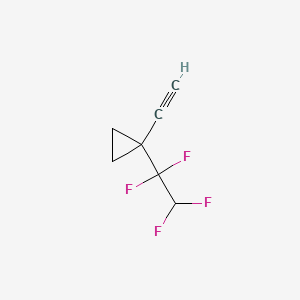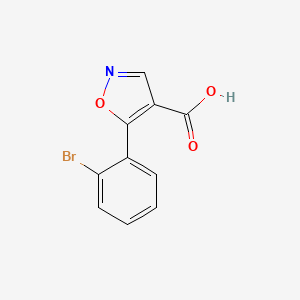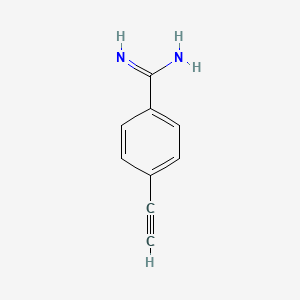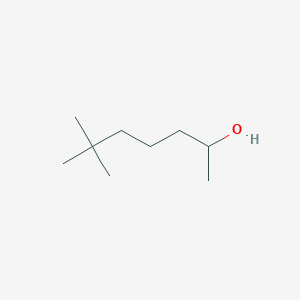
4-Bromo-3-(3-bromopropyl)fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(3-bromopropyl)fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a bromopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(3-bromopropyl)fluorobenzene typically involves the bromination of a fluorobenzene derivative. One common method is the electrophilic aromatic substitution reaction, where a fluorobenzene compound is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-(3-bromopropyl)fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated and fluorinated benzoic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding fluorobenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution, reflux conditions.
Oxidation: Potassium permanganate in acidic or neutral medium, room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether, under inert atmosphere.
Major Products Formed
Substitution: Fluorobenzene derivatives with different substituents replacing the bromine atoms.
Oxidation: Brominated and fluorinated benzoic acids.
Reduction: Fluorobenzene derivatives with hydrogen replacing the bromine atoms.
Applications De Recherche Scientifique
4-Bromo-3-(3-bromopropyl)fluorobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.
Chemical Biology: It is utilized in the study of biochemical pathways and molecular interactions, particularly in the development of probes and sensors.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-(3-bromopropyl)fluorobenzene in chemical reactions involves the interaction of its bromine and fluorine atoms with various reagents. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions by stabilizing intermediates and transition states .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-fluorobenzene: Lacks the bromopropyl group, making it less versatile in certain synthetic applications.
3-Bromo-4-fluorobenzene: Similar structure but different substitution pattern, affecting its reactivity and applications.
4-Bromo-3-(2-bromoethyl)fluorobenzene: Similar but with a shorter alkyl chain, influencing its physical and chemical properties.
Uniqueness
4-Bromo-3-(3-bromopropyl)fluorobenzene is unique due to the presence of both bromine and fluorine atoms along with a bromopropyl group. This combination of substituents provides a distinct set of reactivity and properties, making it valuable for specific synthetic and research applications .
Propriétés
Formule moléculaire |
C9H9Br2F |
|---|---|
Poids moléculaire |
295.97 g/mol |
Nom IUPAC |
1-bromo-2-(3-bromopropyl)-4-fluorobenzene |
InChI |
InChI=1S/C9H9Br2F/c10-5-1-2-7-6-8(12)3-4-9(7)11/h3-4,6H,1-2,5H2 |
Clé InChI |
LMJSXFNBZJSFTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)CCCBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








